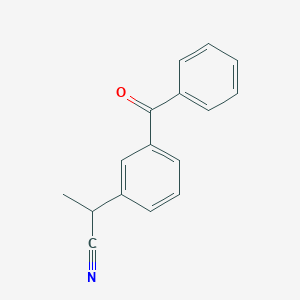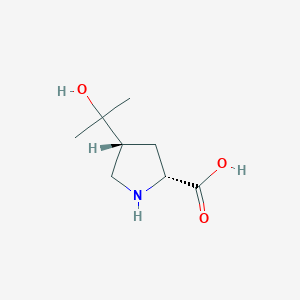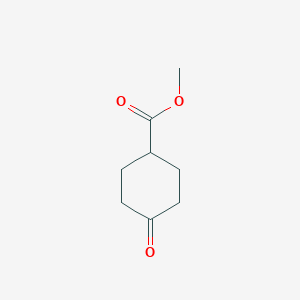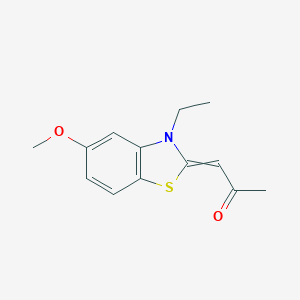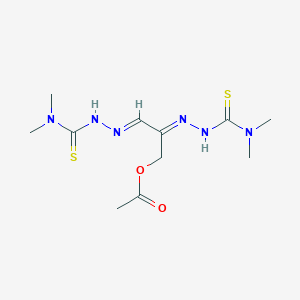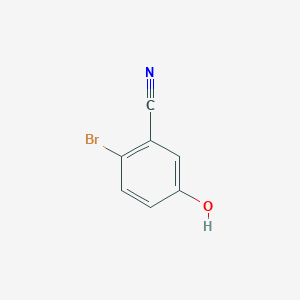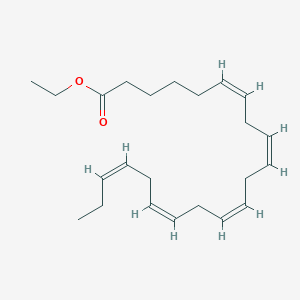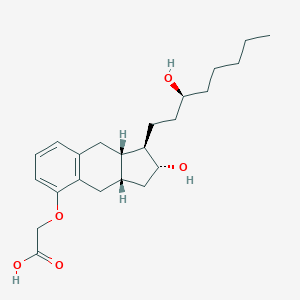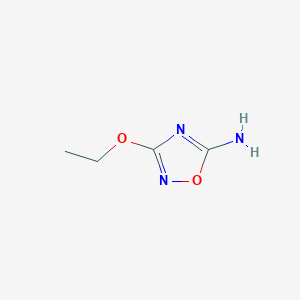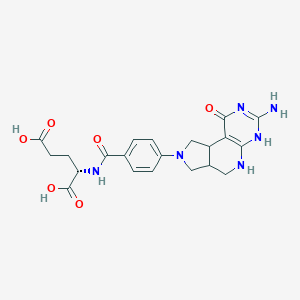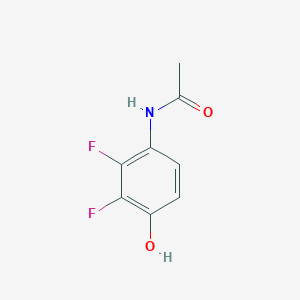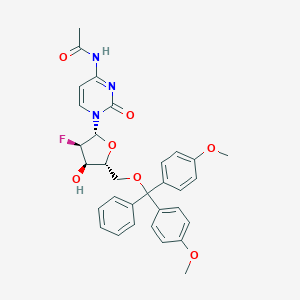
1-Bromo-4-(2,2,2-trifluoroethyl)benzene
Vue d'ensemble
Description
The compound 1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a brominated aromatic molecule with a trifluoroethyl group attached to the benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and properties of related brominated benzene derivatives. These insights can be extrapolated to understand the characteristics of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves the use of bromination agents and can be achieved through various synthetic routes. For instance, the synthesis of a natural product with a brominated benzene moiety was achieved starting from a brominated methoxyphenyl methanol, indicating the versatility of brominated intermediates in complex molecule synthesis . Similarly, the synthesis of sterically hindered aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, showcases the preparation of brominated benzenes with bulky substituents . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be influenced by the nature of the substituents. For example, the presence of bulky substituents can lead to the formation of rotational isomers and affect the conformation of the molecule . Additionally, the conformational study of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene reveals how steric effects can dictate the orientation of substituents relative to the benzene ring . These findings suggest that the trifluoroethyl group in 1-Bromo-4-(2,2,2-trifluoroethyl)benzene would also influence its molecular conformation and potentially its reactivity.
Chemical Reactions Analysis
Brominated benzene derivatives can participate in various chemical reactions, serving as precursors for further functionalization. For instance, the conversion of an aryl bromide to the corresponding aryllithium compound was reported, which is a key step in many organometallic syntheses . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene in organometallic synthesis also highlights the reactivity of brominated benzene derivatives with different organometallic intermediates . These examples indicate that 1-Bromo-4-(2,2,2-trifluoroethyl)benzene could be a valuable intermediate for the synthesis of organometallic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be quite diverse. For example, the crystal structure analysis of various bromo- and bromomethyl-substituted benzenes reveals different types of intermolecular interactions, such as C–H···Br and C–Br···π, which can affect the compound's solid-state properties . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene demonstrate how the electronic structure of brominated benzenes can be tuned to exhibit specific optical properties, such as aggregation-induced emission . These studies suggest that 1-Bromo-4-(2,2,2-trifluoroethyl)benzene may also exhibit unique physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Aryne Chemistry and Organic Synthesis
1-Bromo-4-(2,2,2-trifluoroethyl)benzene serves as a precursor in aryne chemistry, facilitating the synthesis of naphthalenes and other aromatic compounds. Schlosser and Castagnetti (2001) demonstrated its utility in generating 1,2-dehydro-3-(trifluoromethoxy)benzene aryne intermediates, which can be trapped with furan to produce [4+2] cycloadducts. These adducts can be further manipulated to yield naphthalenes and naphthols, showcasing the compound's value in constructing polycyclic aromatic compounds with potential applications in pharmaceuticals and materials science (Schlosser & Castagnetti, 2001).
Fluorescence Materials
The synthesis and study of fluorescence properties of related compounds, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have been explored due to their significant potential in developing new fluorescent materials. These materials are of interest for applications in sensing, imaging, and electronic devices. Liang Zuo-qi (2015) synthesized a related compound by the Wittig-Horner reaction, which exhibited strong solid-state fluorescence, indicative of its utility in the design of advanced optical materials (Liang, 2015).
Radical Chemistry and Synthesis of Fluorinated Compounds
1-Bromo-4-(2,2,2-trifluoroethyl)benzene is used in radical chemistry for synthesizing fluorinated compounds, which are important in pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group. Ignatowska and Dmowski (2006) described the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, leading to conjugated dienes with terminal CF3 groups. These dienes are precursors to trifluoromethylated carbocycles, demonstrating the compound's role in introducing fluorinated groups into complex molecules (Ignatowska & Dmowski, 2006).
Modulation of Steric Effects in Chemical Reactions
The trifluoromethyl group's influence on steric and electronic properties has been studied, with 1-Bromo-4-(2,2,2-trifluoroethyl)benzene serving as a model compound. Schlosser et al. (2006) investigated the relay propagation of crowding effects caused by the trifluoromethyl group. This research provides insights into how the trifluoromethyl group can affect reactivity and selectivity in organic synthesis, highlighting its utility in designing compounds with precise chemical behavior (Schlosser et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYERREWLUUWURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435357 | |
| Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2,2,2-trifluoroethyl)benzene | |
CAS RN |
155820-88-5 | |
| Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



